2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole
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Overview
Description
2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole is an organic compound characterized by a benzoxazole ring substituted with a heptadec-8-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with heptadec-8-en-1-yl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminophenol attacks the electrophilic carbon of the heptadec-8-en-1-yl bromide, forming the desired benzoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace the heptadec-8-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Heptadecenylresorcinol: A compound with a similar heptadec-8-en-1-yl group but different core structure.
8-(Heptadec-8-en-1-yl)-3-hydroxy-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one: Another compound with a heptadec-8-en-1-yl group but different heterocyclic ring.
Uniqueness
2-(Heptadec-8-EN-1-YL)-1,3-benzoxazole is unique due to its specific benzoxazole ring structure combined with the heptadec-8-en-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
113563-24-9 |
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Molecular Formula |
C24H37NO |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
2-heptadec-8-enyl-1,3-benzoxazole |
InChI |
InChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-25-22-19-17-18-20-23(22)26-24/h9-10,17-20H,2-8,11-16,21H2,1H3 |
InChI Key |
JVMNXTSNLYVKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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